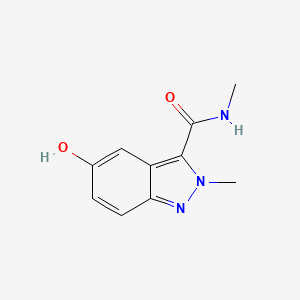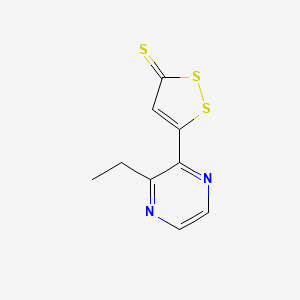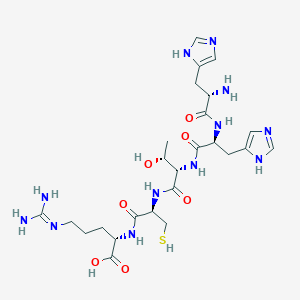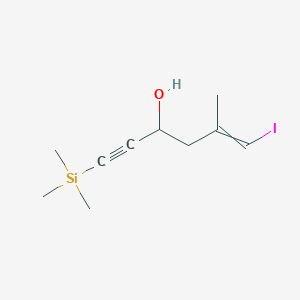![molecular formula C14H17BrF3NO2 B12616354 N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine CAS No. 919352-43-5](/img/structure/B12616354.png)
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine is a synthetic organic compound that features a bromophenyl group, a trifluoroethyl group, and an L-leucine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylacetic acid and trifluoroacetic acid.
Formation of Intermediate: The 4-bromophenylacetic acid is reacted with trifluoroacetic acid in the presence of a dehydrating agent to form the intermediate compound.
Coupling with L-leucine: The intermediate is then coupled with L-leucine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromophenyl group.
Coupling Reactions: The trifluoroethyl group can participate in coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving protein-ligand interactions due to its leucine moiety.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the leucine moiety can mimic natural amino acids, facilitating binding to enzymes or receptors. The trifluoroethyl group can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-valine: Similar structure but with a valine moiety instead of leucine.
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-isoleucine: Contains an isoleucine moiety.
Uniqueness
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability, while the leucine moiety allows for specific interactions with biological targets.
This compound’s unique structure and properties make it a valuable tool in various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
919352-43-5 |
|---|---|
Molekularformel |
C14H17BrF3NO2 |
Molekulargewicht |
368.19 g/mol |
IUPAC-Name |
(2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17BrF3NO2/c1-8(2)7-11(13(20)21)19-12(14(16,17)18)9-3-5-10(15)6-4-9/h3-6,8,11-12,19H,7H2,1-2H3,(H,20,21)/t11-,12?/m0/s1 |
InChI-Schlüssel |
HFQAABRSEQRKGS-PXYINDEMSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(C1=CC=C(C=C1)Br)C(F)(F)F |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(C1=CC=C(C=C1)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)


![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12616293.png)
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one](/img/structure/B12616295.png)



![7-Methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12616308.png)
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine](/img/structure/B12616316.png)

![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)

